molecular formula C19H18FN3O3S B2744037 N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide CAS No. 2034242-66-3

N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide

Cat. No.: B2744037
CAS No.: 2034242-66-3
M. Wt: 387.43
InChI Key: AMCHGPOQJAJGQI-UHFFFAOYSA-N
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Description

“N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” is a synthetic organic compound that belongs to the class of benzamides Compounds in this class are often used in medicinal chemistry due to their diverse biological activities

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

Medicinal applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Future Directions

Future research on this compound could potentially involve exploring its synthesis, investigating its physical and chemical properties, and testing its biological activity .

Mechanism of Action

Target of Action

The primary target of N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide is the enzyme sterol 14-demethylase (CYP51) . This enzyme is essential in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

This compound acts as an inhibitor of the CYP51 enzyme . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol, a crucial step in the biosynthesis of sterols. This disruption leads to a deficiency in ergosterol, causing instability in the cell membrane and ultimately leading to cell death .

Biochemical Pathways

The compound affects the sterol biosynthesis pathway . By inhibiting the CYP51 enzyme, it disrupts the conversion of lanosterol to ergosterol. This disruption leads to a buildup of lanosterol and a deficiency in ergosterol, causing instability in the cell membrane and ultimately leading to cell death .

Pharmacokinetics

Similar compounds have been shown to be readily taken up into the brain . This suggests that this compound may also have good brain penetration, which is crucial for treating brain infections.

Result of Action

The inhibition of the CYP51 enzyme by this compound leads to a deficiency in ergosterol, causing instability in the cell membrane and ultimately leading to cell death . This makes it a potential candidate for the treatment of infections caused by organisms that rely on the sterol biosynthesis pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the methylsulfonyl group: This can be achieved by sulfonation reactions using reagents like methylsulfonyl chloride.

    Attachment of the fluorophenyl group: This step may involve Friedel-Crafts alkylation or other coupling reactions.

    Formation of the benzamide structure: The final step usually involves amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: Reduction reactions could target the imidazole ring or the benzamide moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-3-(1H-imidazol-1-yl)benzamide
  • N-(1-(4-chlorophenyl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
  • N-(1-(4-fluorophenyl)ethyl)-3-(2-(methylthio)-1H-imidazol-1-yl)benzamide

Uniqueness

The unique combination of the fluorophenyl, methylsulfonyl, and imidazole groups in “N-[1-(4-fluorophenyl)ethyl]-3-(2-methanesulfonyl-1H-imidazol-1-yl)benzamide” may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-13(14-6-8-16(20)9-7-14)22-18(24)15-4-3-5-17(12-15)23-11-10-21-19(23)27(2,25)26/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCHGPOQJAJGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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